(S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
Overview
Description
(S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a chemical compound with the molecular formula C14H20BrNO2 It is a derivative of indene, featuring a bromine atom and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the following steps:
Bromination of Indene: Indene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 5-bromoindene.
Hydrogenation: The 5-bromoindene is then subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst to produce 5-bromo-2,3-dihydroindene.
Carbamate Formation: The final step involves the reaction of 5-bromo-2,3-dihydroindene with tert-butyl chloroformate and a base such as triethylamine to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield various derivatives. For example, oxidation can introduce hydroxyl groups, while reduction can remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are typical.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Hydroxylated derivatives or carboxylic acids.
Reduction Products: Dehalogenated compounds or fully saturated hydrocarbons.
Scientific Research Applications
(S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting neurological conditions.
Biological Studies: It is used in studies exploring the effects of brominated indene derivatives on biological systems.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the carbamate group suggests potential interactions with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate: A closely related compound differing only in the stereochemistry.
tert-Butyl (5-chloro-2,3-dihydro-1H-inden-1-yl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl (5-fluoro-2,3-dihydro-1H-inden-1-yl)carbamate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: (S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to its specific stereochemistry and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a useful handle for further functionalization in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl N-[(1S)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-4-9-8-10(15)5-6-11(9)12/h5-6,8,12H,4,7H2,1-3H3,(H,16,17)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSNVJDYBBIPHH-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301155879 | |
Record name | 1,1-Dimethylethyl N-[(1S)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301155879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903557-31-3 | |
Record name | 1,1-Dimethylethyl N-[(1S)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=903557-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(1S)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301155879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.